Isochlorogenic acid A
Overview
Description
Mechanism of Action
Isochlorogenic acid A, also known as 3,5-Dicaffeoylquinic acid, is a bioactive compound found in various plants. It has been the subject of numerous studies due to its wide range of biological and pharmacological effects .
Target of Action
This compound has been found to target several key proteins and pathways in the body. It has been shown to interact with megakaryocytes (MKs) , which are large cells in the bone marrow that produce platelets . It also targets the HMGB1/TLR4/NF-κB signaling pathway , which plays a crucial role in the progression of liver fibrosis .
Mode of Action
This compound interacts with its targets to bring about changes in cellular function. For instance, it has been found to promote the differentiation and maturation of MKs, leading to an increase in platelet production . In the case of liver fibrosis, it inhibits the HMGB1/TLR4/NF-κB signaling pathway, thereby attenuating the progression of the disease .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to promote melanin synthesis in B16 cells through the β-catenin signal pathway . It also attenuates acute lung injury induced by LPS via the Nf-κB/NLRP3 signaling pathway .
Pharmacokinetics
The metabolic process of this compound has been studied in detail, conforming to be linear dynamics . This clear understanding of its pharmacokinetics offers a solid foundation for its research and development.
Result of Action
The action of this compound results in a variety of molecular and cellular effects. For instance, it has been found to substantially enhance the differentiation and maturation of MKs, leading to a notable increase in platelet production . It also has a significant therapeutic effect on radiation-induced thrombocytopenia (RIT) mice . In the context of liver fibrosis, it has been shown to attenuate the progression of the disease .
Biochemical Analysis
Biochemical Properties
Isochlorogenic acid A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting potential skin-whitening effects . Additionally, this compound interacts with proteins involved in the β-catenin signaling pathway, promoting melanin synthesis in B16 cells . These interactions highlight the compound’s multifaceted role in biochemical processes.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In B16 cells, it promotes melanin synthesis through the β-catenin signaling pathway . The compound also influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to upregulate the expression of tyrosinase, tyrosinase-related protein 1, and microphthalmia-associated transcription factor, which are crucial for melanin production . Furthermore, this compound enhances the phosphorylation of Akt and glycogen synthase kinase-3β, indicating its role in cellular signaling .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits tyrosinase, reducing melanin synthesis . Additionally, this compound promotes the phosphorylation of Akt and glycogen synthase kinase-3β, leading to the activation of the β-catenin signaling pathway . This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and survival. The compound also modulates gene expression by upregulating the expression of tyrosinase and related proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound upregulates intracellular melanin production in a time- and dose-dependent manner . Tyrosinase activity and the expression of related proteins increase after treatment with this compound, with significant effects observed after 48 hours . These findings suggest that the compound’s effects are sustained over time, highlighting its potential for long-term applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving radiation-induced thrombocytopenia in mice, the compound demonstrated a substantial enhancement in the differentiation and maturation of megakaryocytes, along with a notable increase in platelet production . High doses of this compound may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized through the shikimic acid pathway in plants, where it is produced by the esterification of cinnamic acid and quinic acid . The compound interacts with enzymes such as hydroxycinnamoyl-CoA quinate transferase and hydroxycinnamoyl-CoA shikimic/quinate transferase, which are crucial for its biosynthesis . These interactions highlight the compound’s role in metabolic processes and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation . For instance, the compound has been shown to promote the differentiation and maturation of megakaryocytes in K562 and Meg-01 cells, indicating its effective transport and distribution within these cell types . These findings underscore the importance of understanding the transport mechanisms of this compound for its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with key signaling molecules and transcription factors . For example, in B16 cells, this compound increases the content of β-catenin in the cytoplasm and nucleus by reducing the content of phosphorylated β-catenin . This subcellular localization is crucial for the compound’s role in modulating cellular processes and gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isochlorogenic acid A can be synthesized through esterification reactions involving quinic acid and caffeic acid. The process typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is often extracted and purified from plant sources. The process involves:
Extraction: Using solvents such as ethanol or methanol to extract the compound from plant material.
Purification: Employing techniques like macroporous resin adsorption and medium-low-pressure preparative chromatography to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: Isochlorogenic acid A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides can be used for esterification reactions.
Major Products: The major products formed from these reactions include various quinic acid derivatives and caffeic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Isochlorogenic acid A has a wide range of scientific research applications:
Comparison with Similar Compounds
Isochlorogenic acid A is part of a group of compounds known as dicaffeoylquinic acids. Similar compounds include:
Chlorogenic Acid: Known for its antioxidant and anti-inflammatory properties, but with a different molecular structure.
Isochlorogenic Acid B and C: These compounds share similar biological activities but differ in their specific molecular arrangements and potency.
Uniqueness: this compound stands out due to its potent biological activities and its ability to promote platelet production, making it a valuable compound in medical research and therapeutic applications .
Properties
IUPAC Name |
(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZBCHWVBQOTNZ-RDJMKVHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424282 | |
Record name | Isochlorogenic acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89919-62-0, 2450-53-5 | |
Record name | 3,5-Dicaffeoylquinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isochlorogenic acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isochlorogenic acid A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-di-O-caffeoylquinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DI-O-CAFFEOYLQUINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND94C5E75K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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